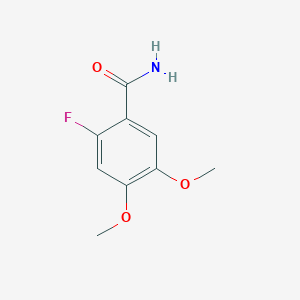
Hexadecyl-D-xylopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hexadecyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Acts as a glycosylation agent in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Wirkmechanismus
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Hexadecyl-D-xylopyranoside is thought to be involved in several biochemical pathways. It has been suggested that it may play a role in the biosynthesis of glycosaminoglycans and could potentially act as an enzyme inhibitor . .
Biochemische Analyse
Biochemical Properties
Hexadecyl-D-xylopyranoside plays a significant role in biochemical reactions, primarily due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. This compound is known to interact with enzymes such as β-xylosidases, which hydrolyze the glycosidic bond in xylopyranosides . Additionally, Hexadecyl-D-xylopyranoside can interact with various proteins and lipids within the cell membrane, influencing membrane fluidity and permeability . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
Hexadecyl-D-xylopyranoside has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Hexadecyl-D-xylopyranoside has been observed to induce glycosaminoglycan (GAG) chain synthesis, which plays a role in cell proliferation, differentiation, and migration . Additionally, this compound can impact histone acetylation, thereby affecting gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Hexadecyl-D-xylopyranoside involves its interaction with specific biomolecules, leading to various cellular effects. This compound can bind to enzymes such as β-xylosidases, inhibiting or activating their activity . Furthermore, Hexadecyl-D-xylopyranoside can interact with cell membrane components, altering membrane properties and influencing signal transduction pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexadecyl-D-xylopyranoside can change over time due to factors such as stability and degradation . Studies have shown that this compound remains stable under specific conditions, maintaining its activity and interactions with biomolecules . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Hexadecyl-D-xylopyranoside can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Hexadecyl-D-xylopyranoside in animal models vary with different dosages . At lower doses, the compound can enhance cellular functions and promote beneficial biochemical interactions . At higher doses, Hexadecyl-D-xylopyranoside may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
Hexadecyl-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, Hexadecyl-D-xylopyranoside can be metabolized by β-xylosidases, leading to the production of xylose and other metabolites .
Transport and Distribution
Within cells and tissues, Hexadecyl-D-xylopyranoside is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . For instance, Hexadecyl-D-xylopyranoside can be transported across cell membranes by glucose transporters, allowing it to reach intracellular targets and exert its effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and biomedical research .
Subcellular Localization
Hexadecyl-D-xylopyranoside exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Hexadecyl-D-xylopyranoside may localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate membrane properties and signaling pathways . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl-D-xylopyranoside can be synthesized through chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with hexadecanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C, and can be completed within a few hours.
Industrial Production Methods: Industrial production of Hexadecyl-D-xylopyranoside often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as xylanases and glycosyltransferases are used to catalyze the reaction, resulting in high yields and purity . This method is environmentally friendly and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The primary alcohol group in the hexadecyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the D-xylopyranose moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups in the D-xylopyranose moiety can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides like hydrogen bromide (HBr) and nucleophiles such as sodium azide (NaN3) are frequently employed.
Major Products:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecyl alcohol, xylitol.
Substitution: Hexadecyl bromide, hexadecyl azide.
Vergleich Mit ähnlichen Verbindungen
Octyl-D-xylopyranoside: Features an octyl (C8) alkyl chain, making it less hydrophobic compared to Hexadecyl-D-xylopyranoside.
Dodecyl-D-xylopyranoside: Contains a dodecyl (C12) alkyl chain, offering intermediate hydrophobicity.
Uniqueness: Hexadecyl-D-xylopyranoside’s longer alkyl chain provides greater hydrophobic interactions, making it more effective in stabilizing emulsions and enhancing solubility compared to its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
115211-19-3 |
|---|---|
Molekularformel |
C21H42O5 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
KQFKLUYHYJJLMP-PLACYPQZSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)

